molecular formula C24H30BrN5O2 B14919591 N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide

N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide

Cat. No.: B14919591
M. Wt: 500.4 g/mol
InChI Key: SLROCWONWUIWGZ-UHFFFAOYSA-N
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Description

N’-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide is a complex organic compound with a molecular formula of C24H31BrN5O2 This compound is characterized by its indole core structure, which is substituted with various functional groups, including a bromine atom, a dipropylamino group, and a dimethylamino group

Preparation Methods

The synthesis of N’-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of the bromine atom and the dipropylamino group. The final step involves the condensation of the indole derivative with 4-(dimethylamino)benzohydrazide under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific solvents, catalysts, and temperature control.

Chemical Reactions Analysis

N’-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones, forming new carbon-carbon or carbon-nitrogen bonds.

Scientific Research Applications

N’-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and its potential as a bioactive molecule.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical research.

Mechanism of Action

The mechanism of action of N’-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

N’-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide can be compared with other similar compounds, such as:

  • N’-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenyl)acetohydrazide
  • 4-(Dimethylamino)-N’-{(3Z)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and potential applications. The presence of different functional groups can influence the compound’s reactivity, solubility, and biological activity, highlighting its uniqueness and versatility in research and industrial applications.

Properties

Molecular Formula

C24H30BrN5O2

Molecular Weight

500.4 g/mol

IUPAC Name

N-[5-bromo-1-[(dipropylamino)methyl]-2-hydroxyindol-3-yl]imino-4-(dimethylamino)benzamide

InChI

InChI=1S/C24H30BrN5O2/c1-5-13-29(14-6-2)16-30-21-12-9-18(25)15-20(21)22(24(30)32)26-27-23(31)17-7-10-19(11-8-17)28(3)4/h7-12,15,32H,5-6,13-14,16H2,1-4H3

InChI Key

SLROCWONWUIWGZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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